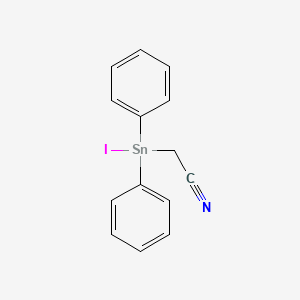
Acetonitrile, (iododiphenylstannyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetonitrile, (iododiphenylstannyl)- is a chemical compound that combines the properties of acetonitrile and iododiphenylstannyl groups. Acetonitrile is a simple organic nitrile with the formula CH₃CN, known for its use as a polar aprotic solvent in organic synthesis . The iododiphenylstannyl group introduces unique reactivity and applications to the compound, making it valuable in various scientific research fields.
Preparation Methods
The synthesis of Acetonitrile, (iododiphenylstannyl)- typically involves the reaction of acetonitrile with iododiphenylstannane under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Acetonitrile, (iododiphenylstannyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The iododiphenylstannyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Acetonitrile, (iododiphenylstannyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce iododiphenylstannyl groups into molecules.
Biology: Employed in biochemical studies to investigate the effects of iododiphenylstannyl groups on biological systems.
Medicine: Explored for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetonitrile, (iododiphenylstannyl)- involves its interaction with molecular targets through the iododiphenylstannyl group. This group can participate in various chemical reactions, influencing the compound’s reactivity and effects. The pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar compounds to Acetonitrile, (iododiphenylstannyl)- include other acetonitrile derivatives and iododiphenylstannyl compounds. Compared to these compounds, Acetonitrile, (iododiphenylstannyl)- offers unique reactivity and applications due to the combination of acetonitrile and iododiphenylstannyl groups. Some similar compounds include:
- Iodoacetonitrile
- Diphenylstannyl derivatives .
Properties
CAS No. |
4438-99-7 |
|---|---|
Molecular Formula |
C14H12INSn |
Molecular Weight |
439.87 g/mol |
IUPAC Name |
2-[iodo(diphenyl)stannyl]acetonitrile |
InChI |
InChI=1S/2C6H5.C2H2N.HI.Sn/c2*1-2-4-6-5-3-1;1-2-3;;/h2*1-5H;1H2;1H;/q;;;;+1/p-1 |
InChI Key |
RKKBFSGVVYAHPM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](CC#N)(C2=CC=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13732267.png)
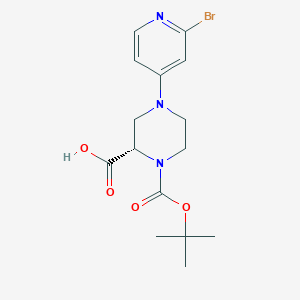
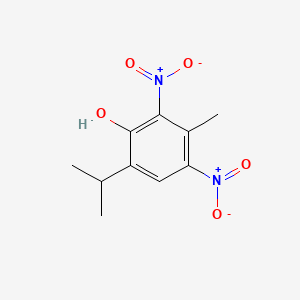

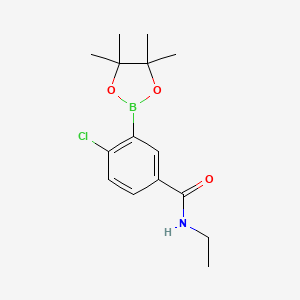
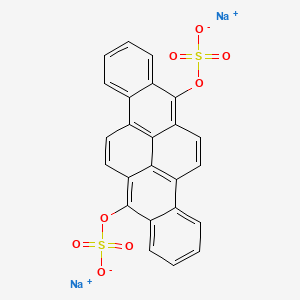
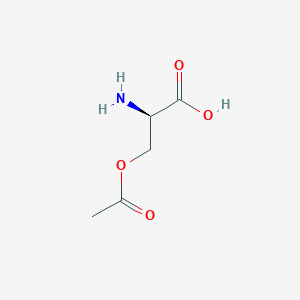
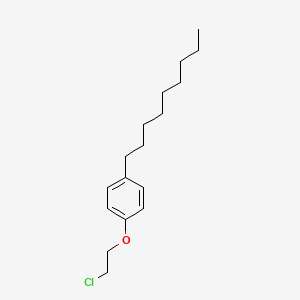
![3-(3-Fluorophenyl)-1-[(3R)-piperidin-3-yl]urea hydrochloride](/img/structure/B13732317.png)
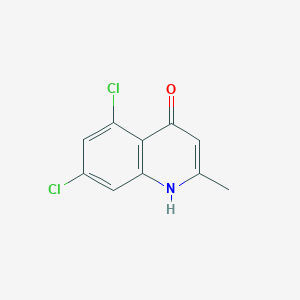
![Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]-](/img/structure/B13732327.png)
![8-Chloro-10-[3-(dimethylamino)propyl]-2-methoxy-10h-phenothiazin-1-ol](/img/structure/B13732330.png)
![1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene](/img/structure/B13732331.png)
![3,6,9,12,15,18,32,35,38,41,44,47-Dodecaoxaheptacyclo[28.28.1.120,49.02,55.019,24.026,31.048,53]hexaconta-1(58),2(55),19,21,23,26,28,30,48(53),49,51,56-dodecaene](/img/structure/B13732333.png)
